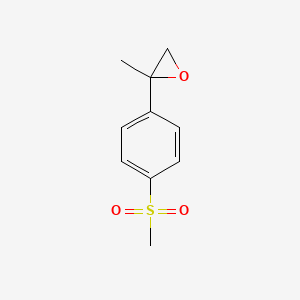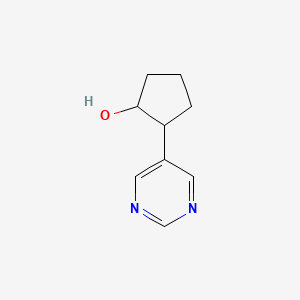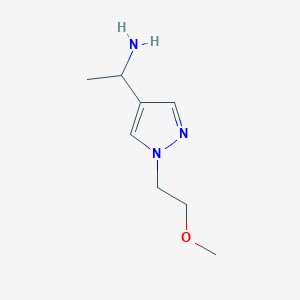
2-Chloro-6-(propan-2-ylsulfanyl)benzaldehyde
Descripción general
Descripción
“2-Chloro-6-(propan-2-ylsulfanyl)benzaldehyde” is a chemical compound with the CAS Number: 1341438-16-1 . It has a molecular weight of 214.72 . The compound is also known as "2-Chloro-6-[(1-methylethyl)thio]benzaldehyde" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H11ClOS/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-7H,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
Catalyst Development for Oxidation Reactions
The synthesis and application of catalysts for the oxidation of organic compounds to valuable chemicals like benzaldehyde have been a significant area of research. For example, the preparation and characterization of sulfated Ti-SBA-15 catalysts demonstrate their efficacy in oxidizing benzyl alcohol to benzaldehyde, highlighting the role of super acidic catalysts in enhancing conversion rates without compromising selectivity (Rajesh Sharma, K. Soni, A. Dalai, 2012). Similarly, NiFe2O4 nanoparticles have been explored for their catalytic performance in the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions, showing excellent conversion and selectivity, which is crucial for industrial applications (Saddam Iraqui, Siddharth Kashyap, Md. Harunar Rashid, 2020).
Synthesis and Structural Analysis of Organic Compounds
The study of chalcone derivatives and their synthesis through Claisen-Schmidt condensation reactions offers insights into the structural and electronic properties of these compounds. The research conducted by Vinutha V. Salian et al. (2018) on the synthesis of chalcone derivatives using 4-(propan-2-yl)benzaldehyde demonstrates the potential for creating structurally diverse compounds with varying electronic properties, further emphasizing the importance of detailed structural analysis in understanding molecular interactions (Vinutha V. Salian et al., 2018).
Catalytic Mechanisms and Reaction Pathways
Investigations into the mechanisms of catalytic reactions, such as the oxidation of hydrocarbons and aldehydes, shed light on the selectivity and efficiency of various catalysts. For instance, the study of aqueous platinum salts in the oxidation of hydrocarbons illustrates the role of methyl group C-H bond reactivity, providing a foundation for developing more effective catalytic systems (J. Labinger et al., 1993). Additionally, the selective oxidation of benzyl alcohol to benzaldehyde facilitated by palladium-supported boron-doped hollow carbon spheres highlights the importance of support materials in enhancing catalytic activity and selectivity (Vilas Ravat, I. Nongwe, N. Coville, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-6-propan-2-ylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClOS/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPBDWDYLAVYEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C(=CC=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2-Methoxyethyl)cyclohexyl]methanamine](/img/structure/B1528677.png)




![N,N-dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1528684.png)
![1-[(Benzylamino)methyl]cyclopentan-1-ol](/img/structure/B1528686.png)


![2-[Cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetic acid](/img/structure/B1528694.png)

![[1-(2-Methoxyethyl)cyclopentyl]methanamine](/img/structure/B1528698.png)

